molecular formula C12H14ClNO3S B2784205 2-(Furan-2-yl)-2-(phenylsulfonyl)ethan-1-amine hydrochloride CAS No. 1177327-36-4

2-(Furan-2-yl)-2-(phenylsulfonyl)ethan-1-amine hydrochloride

Cat. No.: B2784205
CAS No.: 1177327-36-4
M. Wt: 287.76
InChI Key: JITMBTHYCPXFFK-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-2-(phenylsulfonyl)ethan-1-amine hydrochloride is a synthetic organic compound featuring a furan ring, a phenylsulfonyl group, and a primary amine hydrochloride salt.

Properties

IUPAC Name

2-(benzenesulfonyl)-2-(furan-2-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S.ClH/c13-9-12(11-7-4-8-16-11)17(14,15)10-5-2-1-3-6-10;/h1-8,12H,9,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITMBTHYCPXFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(CN)C2=CC=CO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-2-(phenylsulfonyl)ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the benzenesulfonyl group: This can be achieved by reacting benzene with sulfonyl chloride in the presence of a catalyst.

    Introduction of the furan group: The furan ring can be introduced through a Friedel-Crafts acylation reaction.

    Formation of the ethanamine group: This step involves the reaction of the intermediate product with ethylamine under controlled conditions.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the benzenesulfonyl group, converting it to a benzenesulfinyl or benzenesulfenyl group.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Benzenesulfinyl or benzenesulfenyl derivatives.

    Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential therapeutic applications, particularly as:

  • Antibacterial Agents : Studies indicate that compounds with similar structures exhibit significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus. The mechanism often involves inhibition of bacterial protein synthesis.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 μM
Enterococcus faecalis31.25 μM

Biochemical Probes

In biochemical assays, this compound can act as:

  • Inhibitors of Enzymatic Activity : The sulfonamide moiety may interact with enzymes, providing insights into enzyme mechanisms and potential pathways for drug development.

Material Science

The unique electronic properties conferred by the furan and sulfonamide groups can be leveraged in:

  • Development of New Materials : The compound can be utilized in creating polymers or catalysts that require specific electronic characteristics.

Case Study 1: Antibacterial Activity

In a comparative study, researchers evaluated various sulfonamide derivatives for their antibacterial efficacy. The results indicated that modifications to the furan ring could enhance activity against resistant strains, suggesting a promising avenue for developing new antibiotics.

Case Study 2: Molecular Docking Studies

Computational modeling has shown that 2-(Furan-2-yl)-2-(phenylsulfonyl)ethan-1-amine hydrochloride interacts effectively with bacterial ribosomal RNA, disrupting protein synthesis pathways. This interaction was confirmed through molecular docking studies that predicted binding affinities comparable to existing antibiotics.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-2-(phenylsulfonyl)ethan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzenesulfonyl and furan groups can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Analogues

2-(Thiophen-3-yl)ethan-1-amine Hydrochloride
  • Molecular Formula : C₆H₁₀ClNS
  • Molecular Weight : 171.67
  • Key Features : Replaces furan with thiophene (sulfur-containing heterocycle).
  • Comparison : Thiophene’s electron-rich nature may enhance receptor binding compared to furan. Synthesized via HCl/ethyl acetate salt formation, similar to amine hydrochlorides .
2-[2-(Difluoromethoxy)phenyl]ethan-1-amine Hydrochloride
  • Molecular Formula: C₉H₁₂ClF₂NO
  • Molecular Weight : 235.65
  • Key Features : Difluoromethoxy group (electron-withdrawing) instead of phenylsulfonyl.
  • Used as a dual FFAR1/FFAR4 modulator .
2-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine Hydrochloride
  • Molecular Formula : C₈H₁₀ClN₃O₂
  • Molecular Weight : 215.64
  • Key Features : Oxadiazole ring fused with furan.
  • Comparison : The oxadiazole enhances rigidity and may improve CNS penetration. CAS 1435804-70-8 highlights its use in biochemical screening .
2-(Prop-2-yn-1-ylsulfanyl)ethan-1-amine Hydrochloride
  • Molecular Formula : C₅H₁₀ClNS
  • Molecular Weight : 167.66
  • Key Features : Propynylsulfanyl group (alkyne + sulfide).
  • Comparison : The sulfide group is less polar than sulfonyl, reducing solubility and altering metabolic pathways .

Pharmacological and Physicochemical Properties

Data Table: Comparative Analysis
Compound Name Molecular Formula Molecular Weight Substituents Biological Activity Notes
2-(Furan-2-yl)-2-(phenylsulfonyl)ethan-1-amine HCl C₁₂H₁₄ClNO₃S 295.76 (hypothetical) Phenylsulfonyl, Furan Hypothesized CNS receptor modulation
2-(Thiophen-3-yl)ethan-1-amine HCl C₆H₁₀ClNS 171.67 Thiophene TAAR1 agonist potential
2-[2-(Difluoromethoxy)phenyl]ethan-1-amine HCl C₉H₁₂ClF₂NO 235.65 Difluoromethoxy Dual FFAR1/FFAR4 modulation
2-(3-(Furan-2-yl)-oxadiazol-5-yl)ethan-1-amine HCl C₈H₁₀ClN₃O₂ 215.64 Oxadiazole, Furan Biochemical screening candidate
Key Observations :
  • Metabolic Stability : Electron-withdrawing groups (e.g., sulfonyl, difluoromethoxy) may reduce cytochrome P450-mediated metabolism, extending half-life .
  • Receptor Binding : Furan and oxadiazole derivatives show affinity for CNS targets, while sulfonyl groups may enhance selectivity for serotonin or sigma receptors .

Biological Activity

2-(Furan-2-yl)-2-(phenylsulfonyl)ethan-1-amine hydrochloride, with the CAS number 1177327-36-4, is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and as an inhibitor of various enzymes. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The molecular formula for this compound is C12H14ClNO3S, with a molecular weight of 287.76 g/mol. The compound features a furan ring and a phenylsulfonyl group, which may contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of sulfonamides have shown promising results against various cancer cell lines.

CompoundCell LineIC50 (μM)Reference
Compound AMCF-7 (breast cancer)25.72 ± 3.95
Compound BU87 (glioblastoma)45.2 ± 13.0
Compound CVarious NCI-60 cell linesVariable

Case Study: In Vivo Studies
In vivo studies involving tumor-bearing mice demonstrated that certain derivatives significantly suppressed tumor growth. For example, compound variants were tested for their ability to induce apoptosis in cancer cells, showing enhanced efficacy when administered at specific dosages .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Research has highlighted the importance of the furan and sulfonamide moieties in enhancing inhibitory activity against specific targets.

Key Findings:

  • SARS-CoV-2 Main Protease Inhibition : Related compounds have been evaluated for their inhibitory effects on SARS-CoV-2 main protease (Mpro). For instance, derivatives showed IC50 values ranging from 1.55 μM to 10.76 μM, indicating effective inhibition .
CompoundTarget EnzymeIC50 (μM)Reference
F8-S43SARS-CoV-2 Mpro10.76
F8-B6SARS-CoV-2 Mpro1.57

The mechanism by which these compounds exert their biological effects is multifaceted:

  • Induction of Apoptosis : Compounds have been shown to promote apoptosis in cancer cells through various pathways.
  • Enzyme Interaction : The binding affinity to target enzymes is enhanced by the structural components of the molecule, allowing for effective inhibition.

Q & A

Q. Answer :

  • HPLC : Use a C18 column (mobile phase: 0.1% TFA in H₂O/ACN gradient) with UV detection at 254 nm. Purity >95% is acceptable for biological assays .
  • Elemental Analysis : Confirm Cl⁻ content (~11.5% for hydrochloride salt) to validate stoichiometry .

Advanced: How does stereochemistry at the chiral center influence biological activity?

Answer :
The amine group’s configuration (R/S) affects receptor binding. For example:

  • Enantioselective Synthesis : Use chiral catalysts (e.g., (R)-BINAP) during reductive amination to control stereochemistry .
  • Biological Testing : Compare enantiomers in vitro (e.g., receptor binding assays using HEK293 cells expressing 5-HT₂A receptors). Activity differences >10-fold indicate stereochemical dependency .

Basic: What safety protocols are recommended for handling this compound?

Q. Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use a fume hood during synthesis to prevent inhalation of HCl fumes.
  • Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal in designated organic waste containers .

Advanced: How can researchers optimize reaction conditions to mitigate scale-up challenges?

Q. Answer :

  • Solvent Selection : Replace THF with 2-MeTHF (lower toxicity, higher boiling point) for safer scale-up .
  • Catalyst Loading : Reduce Pd/C catalyst from 5% to 2% w/w to minimize costs while maintaining >90% yield .
  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progression and terminate at >95% conversion .

Basic: What are the solubility properties of this compound, and how can they be improved?

Q. Answer :

  • Solubility : Poor in water (<1 mg/mL), moderate in DMSO (50 mg/mL).
  • Improvement Strategies :
    • Salt Form : The hydrochloride salt enhances aqueous solubility (~5 mg/mL in PBS pH 7.4) .
    • Co-Solvents : Use 10% β-cyclodextrin in saline to increase solubility for in vivo studies .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Q. Answer :

  • Analog Synthesis : Modify the furan (e.g., replace with thiophene) or sulfonyl group (e.g., replace with methylsulfonyl) .
  • Biological Assays : Test analogs in functional assays (e.g., cAMP accumulation for GPCR activity) and compare EC₅₀ values.
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target receptors .

Basic: How to confirm the absence of residual solvents in the final product?

Q. Answer :

  • GC-MS : Analyze for residual THF (detection limit: 0.5 ppm) using a DB-624 column and He carrier gas .
  • Karl Fischer Titration : Ensure water content <0.2% to confirm solvent removal .

Advanced: What strategies address conflicting bioactivity data across different assay platforms?

Q. Answer :

  • Assay Standardization : Use a reference compound (e.g., paroxetine HCl for serotonin uptake assays) to calibrate inter-lab variability .
  • Meta-Analysis : Pool data from ≥3 independent studies and apply statistical models (e.g., mixed-effects regression) to identify outliers .

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